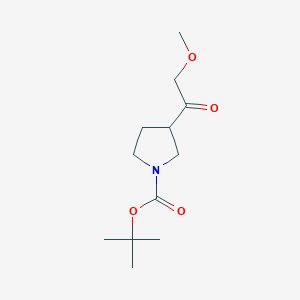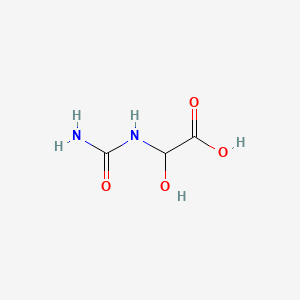
Ureidoglycolic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ureidoglycolic acid is a compound with the chemical formula C3H6N2O4. It is a derivative of glycolic acid, where one of the hydrogen atoms is replaced by a carbamoyl group. This compound is known for its role as a metabolite in various organisms, including bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ureidoglycolic acid can be synthesized through the reaction of glycolic acid with urea under controlled conditions. The reaction typically involves heating glycolic acid and urea in the presence of a catalyst to facilitate the formation of the ureido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in a batch or continuous flow reactor, depending on the scale of production.
Análisis De Reacciones Químicas
Types of Reactions: Ureidoglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ureidoglycolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a metabolite, it plays a role in various metabolic pathways in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of certain polymers and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of ureidoglycolic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets and pathways involved include those related to amino acid metabolism and nitrogen assimilation.
Comparación Con Compuestos Similares
Glycolic Acid: The parent compound of ureidoglycolic acid, differing by the presence of a hydroxyl group instead of a ureido group.
Ureidocarboxylic Acids: A class of compounds similar to this compound, where the ureido group is attached to different carboxylic acids.
Uniqueness: this compound is unique due to its specific structure and the presence of both ureido and hydroxyl groups. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
10346-27-7 |
|---|---|
Fórmula molecular |
C3H6N2O4 |
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9) |
Clave InChI |
NWZYYCVIOKVTII-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)(NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


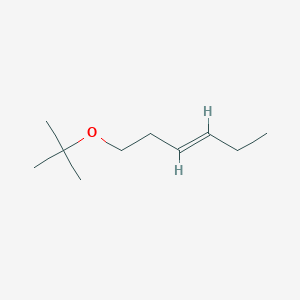
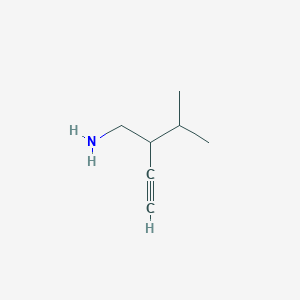
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


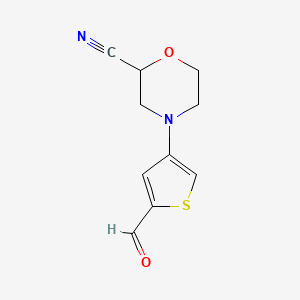
![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
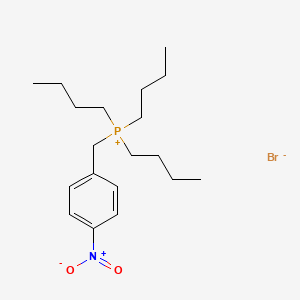


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
